Tert-butyl (1S,5R)-6-[(6-chloropyridazine-3-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
Tert-butyl (1S,5R)-6-[(6-chloropyridazine-3-carbonyl)-methylamino]-3-azabicyclo[310]hexane-3-carboxylate is an intriguing chemical compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (1S,5R)-6-[(6-chloropyridazine-3-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves a multi-step process:
Step 1: Synthesis of the 3-azabicyclo[3.1.0]hexane core from suitable starting materials through cycloaddition reactions.
Step 2:
Step 3: Coupling of the chloropyridazine derivative with the azabicyclo hexane intermediate using reagents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.
Reaction conditions often involve the use of organic solvents like dichloromethane and controlled temperatures ranging from 0°C to room temperature, ensuring high yields and purity.
Industrial Production Methods: Industrial production may adopt similar synthetic strategies but on a larger scale with optimizations to improve cost-efficiency and environmental impact. Continuous flow reactors and automated synthesis platforms are examples of technologies that can enhance production capabilities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The azabicyclo hexane structure can undergo selective oxidation at specific sites to yield hydroxylated or ketone derivatives, using oxidizing agents like PCC (Pyridinium chlorochromate).
Hydrolysis: The ester functional group of Tert-butyl (1S,5R)-6-[(6-chloropyridazine-3-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: PCC, DMP (Dess-Martin periodinane).
Reduction: NaBH4 (sodium borohydride), LiAlH4 (lithium aluminium hydride).
Substitution: NaCN (sodium cyanide), NH3 (ammonia).
Major Products:
Oxidation: Hydroxylated or ketone derivatives.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: Various substituted analogs, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl (1S,5R)-6-[(6-chloropyridazine-3-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate serves as a versatile building block in the synthesis of complex organic molecules.
Biology: This compound exhibits potential as a pharmacophore for drug design, given its ability to interact with biological targets through its unique structural features.
Medicine: Potential therapeutic applications include the development of new antibiotics or antiviral agents, leveraging its ability to modulate enzyme activity and protein interactions.
Industry: Used in the production of advanced materials and polymers, where its stability and reactivity are advantageous.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridazine moiety may bind to active sites of enzymes, while the azabicyclo hexane structure provides additional binding affinity and specificity. This combination can inhibit enzymatic activity or alter signaling pathways.
Comparison with Similar Compounds
Tert-butyl (1S,5R)-6-[(6-chloropyridine-3-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate: : Differing by the presence of pyridine instead of pyridazine.
Tert-butyl (1S,5R)-6-[(6-fluoropyridazine-3-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate: : Featuring a fluorine atom instead of chlorine.
This comprehensive overview showcases the multifaceted nature of Tert-butyl (1S,5R)-6-[(6-chloropyridazine-3-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate, illustrating its significance in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl (1S,5R)-6-[(6-chloropyridazine-3-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O3/c1-16(2,3)24-15(23)21-7-9-10(8-21)13(9)20(4)14(22)11-5-6-12(17)19-18-11/h5-6,9-10,13H,7-8H2,1-4H3/t9-,10+,13? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLCEMBIVHJJGX-HWYHXSKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2N(C)C(=O)C3=NN=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2N(C)C(=O)C3=NN=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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